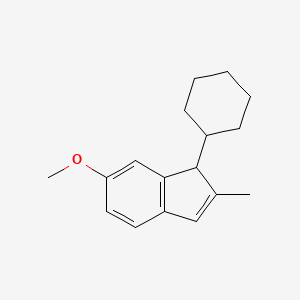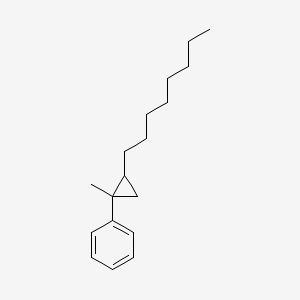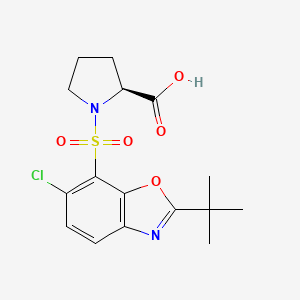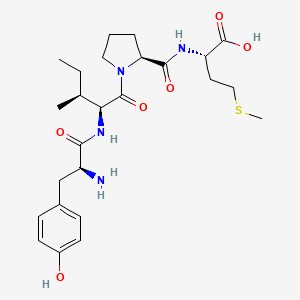
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene is a chemical compound with a unique structure that combines a cyclohexyl group, a methoxy group, and a methyl group attached to an indene backbone
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a series of reactions involving cyclization and dehydrogenation of suitable precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a strong acid catalyst.
Methylation: The methyl group can be added using a methylating agent such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding reduced forms.
Hydrogenation: Hydrogenation reactions can be performed to saturate the double bonds in the indene ring, using catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene can be compared with other similar compounds, such as:
2-Methylindene: This compound lacks the cyclohexyl and methoxy groups, making it less complex and potentially less versatile in chemical reactions.
1-Cyclohexyl-2-methylindene: Similar to this compound but without the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2-methylindene: This compound lacks the cyclohexyl group, which may influence its physical and chemical properties.
Propriétés
Numéro CAS |
646507-70-2 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-cyclohexyl-6-methoxy-2-methyl-1H-indene |
InChI |
InChI=1S/C17H22O/c1-12-10-14-8-9-15(18-2)11-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3 |
Clé InChI |
ZWNRHFNAKUMMIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1C3CCCCC3)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)



![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)


![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)

